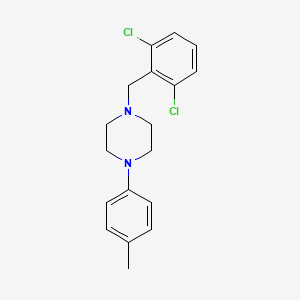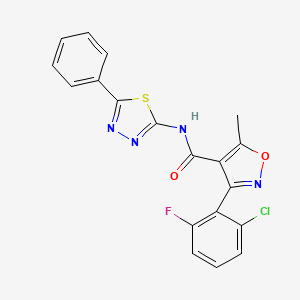![molecular formula C18H15N3OS B5855793 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide, also known as MPT0B390, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of the protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. In
作用机制
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide exerts its effects by inhibiting the activity of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and survival. Specifically, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide targets FAK and AURKA, which are overexpressed in many types of cancer and play a crucial role in tumor development and progression. By inhibiting these kinases, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis in cancer cells. Moreover, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can also modulate the activity of other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and sensitize cells to chemotherapy. In neurodegenerative diseases, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. In inflammation, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway.
实验室实验的优点和局限性
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It can also be used in various cell lines and animal models to study its effects on different diseases. However, there are also limitations to the use of N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide in lab experiments. It may have off-target effects on other kinases or signaling pathways, which can complicate the interpretation of results. Moreover, the optimal dose and duration of treatment may vary depending on the cell type and disease model.
未来方向
For the research on N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide include the elucidation of its molecular mechanisms, the development of more potent and selective inhibitors, the combination with other therapies, and the evaluation of its pharmacokinetics and toxicity.
合成方法
The synthesis of N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 1-naphthoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methyl-2-pyridinamine to yield the final product. The purity and identity of the compound are confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific protein kinases, such as focal adhesion kinase (FAK) and Aurora kinase A (AURKA). In addition, N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-6-5-11-19-16(12)20-18(23)21-17(22)15-10-4-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASDIRFQUHOTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

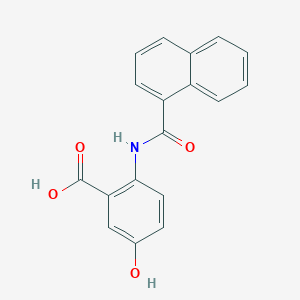
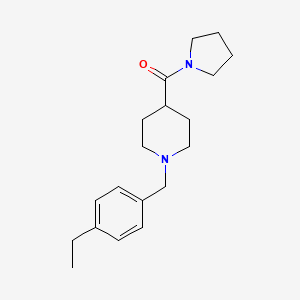
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)
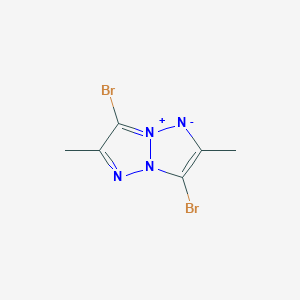
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
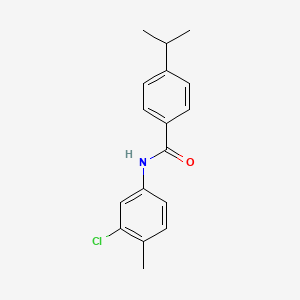
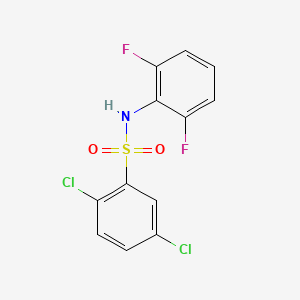
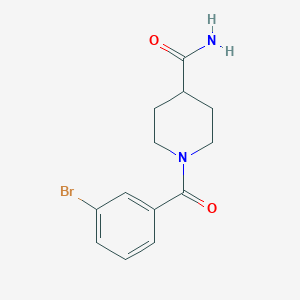
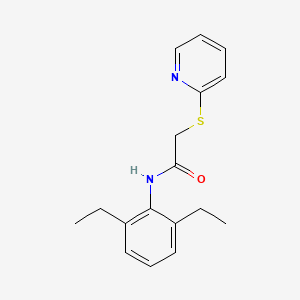
![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)
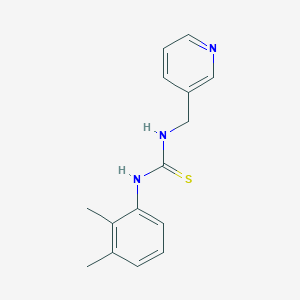
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
